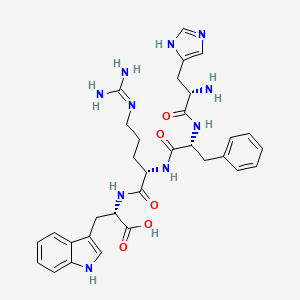
H-His-D-Phe-Arg-Trp-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-His-D-Phe-Arg-Trp-OH is a tetrapeptide composed of histidine, D-phenylalanine, arginine, and tryptophan. This compound is known for its role in various biological processes, particularly in the melanocortin system, which is involved in regulating energy homeostasis, pigmentation, and other physiological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-His-D-Phe-Arg-Trp-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is removed using piperidine.
Cleavage: The completed peptide is cleaved from the resin using trifluoroacetic acid (TFA), which also removes side-chain protecting groups
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
H-His-D-Phe-Arg-Trp-OH can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.
Reduction: The disulfide bonds in peptides can be reduced using agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs with different biological activities
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents
Major Products Formed
Oxidation: Kynurenine derivatives from tryptophan.
Reduction: Reduced peptides with free thiol groups.
Substitution: Peptide analogs with modified biological activities
Scientific Research Applications
H-His-D-Phe-Arg-Trp-OH has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in the melanocortin system, particularly in energy homeostasis and pigmentation.
Medicine: Potential therapeutic applications in metabolic disorders and skin pigmentation treatments.
Industry: Utilized in the development of peptide-based drugs and cosmetic products
Mechanism of Action
H-His-D-Phe-Arg-Trp-OH exerts its effects by interacting with melanocortin receptors (MC1R-MC5R). These receptors are G protein-coupled receptors (GPCRs) that signal through the Gαs pathway, increasing cyclic adenosine monophosphate (cAMP) production upon activation. The compound’s specific interactions with MC3R and MC4R are crucial for its role in regulating energy homeostasis and appetite .
Comparison with Similar Compounds
Similar Compounds
Ac-His-Arg-(pI)DPhe-Tic-NH2: A tetrapeptide with a similar structure but different biological activity.
His-D-Trp-Ala-Trp-D-Phe-Lys-NH2: A hexapeptide known for its growth hormone-releasing activity
Uniqueness
H-His-D-Phe-Arg-Trp-OH is unique due to its specific sequence and its role in the melanocortin system. Its ability to selectively interact with MC3R and MC4R makes it a valuable compound for studying metabolic disorders and developing targeted therapies .
Properties
Molecular Formula |
C32H40N10O5 |
|---|---|
Molecular Weight |
644.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C32H40N10O5/c33-23(15-21-17-36-18-39-21)28(43)41-26(13-19-7-2-1-3-8-19)30(45)40-25(11-6-12-37-32(34)35)29(44)42-27(31(46)47)14-20-16-38-24-10-5-4-9-22(20)24/h1-5,7-10,16-18,23,25-27,38H,6,11-15,33H2,(H,36,39)(H,40,45)(H,41,43)(H,42,44)(H,46,47)(H4,34,35,37)/t23-,25-,26+,27-/m0/s1 |
InChI Key |
CAYNQHPLZNPBIO-HDLKCZAISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)[C@H](CC4=CN=CN4)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C(CC4=CN=CN4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















